molecular formula C6H12ClF2N B6602499 [(2,2-difluorocyclobutyl)methyl](methyl)amine hydrochloride CAS No. 2720022-64-8

[(2,2-difluorocyclobutyl)methyl](methyl)amine hydrochloride

Cat. No. B6602499
CAS RN: 2720022-64-8
M. Wt: 171.61 g/mol
InChI Key: MXOPCWZAYJNADW-UHFFFAOYSA-N
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Description

[(2,2-difluorocyclobutyl)methyl](methyl)amine hydrochloride, also known as 2,2-difluorocyclobutylmethylmethylamine hydrochloride (DFCMMA-HCl), is a fluorinated amine derivative that has recently been of interest in the scientific community due to its unique physical and chemical properties. It is a colorless solid with a low melting point and a high boiling point, making it an ideal candidate for various laboratory experiments. DFCMMA-HCl has a wide range of applications, from synthetic chemistry to scientific research. Its ability to act as an acid or a base, as well as its low toxicity and high solubility, make it a versatile compound for a variety of experiments.

Mechanism of Action

The mechanism of action of DFCMMA-HCl is not yet fully understood. However, it is believed that the compound acts as an inhibitor of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase leads to an increase in the levels of acetylcholine in the brain, which can have a variety of effects, including improved memory and cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of DFCMMA-HCl are not yet fully understood. However, it has been shown to have a variety of effects on the brain, including increased levels of the neurotransmitter acetylcholine. This increased level of acetylcholine can lead to improved memory and cognitive function. Additionally, DFCMMA-HCl has been shown to have anti-inflammatory and analgesic effects, as well as to reduce the risk of seizures.

Advantages and Limitations for Lab Experiments

The advantages of using DFCMMA-HCl in laboratory experiments include its low toxicity, its high solubility, and its ability to act as either an acid or a base. Additionally, its low melting point and high boiling point make it an ideal candidate for a variety of experiments. However, there are some limitations to using DFCMMA-HCl in laboratory experiments. For example, the compound is not very stable and can degrade over time, leading to inaccurate results. Additionally, the compound is not very water-soluble, making it difficult to use in aqueous solutions.

Future Directions

The potential applications of DFCMMA-HCl are vast, and there are many potential future directions for research. These include further investigation into its mechanism of action, its potential therapeutic effects, and its potential applications in organic synthesis. Additionally, further research could be conducted into its potential uses as a reagent in the synthesis of other compounds, such as pharmaceuticals. Finally, further research could be conducted into its potential uses as a biomarker for various diseases, such as Alzheimer’s disease.

Synthesis Methods

The synthesis of DFCMMA-HCl is a relatively simple process that can be accomplished in a few steps. The first step involves the reaction of [(2,2-difluorocyclobutyl)methyl](methyl)amine hydrochloridecyclobutylmethylmethylamine (DFCMMA) with hydrochloric acid (HCl). This reaction produces the desired product, DFCMMA-HCl, as well as some byproducts, such as water and carbon dioxide. The reaction is typically conducted at a temperature of between 80-100°C and a pressure of 1-2 bar. The reaction is then quenched with aqueous sodium hydroxide (NaOH) to neutralize the acid and produce the desired product.

Scientific Research Applications

DFCMMA-HCl has a variety of applications in scientific research. It has been used as a reagent in a variety of organic synthesis reactions, such as the synthesis of peptides, as well as the synthesis of other fluorinated compounds. It has also been used in the synthesis of pharmaceuticals and other organic compounds. Additionally, DFCMMA-HCl has been used in the study of enzyme inhibition, as it has been shown to inhibit the enzyme acetylcholinesterase. This inhibition of acetylcholinesterase has been studied in the context of Alzheimer’s disease, as it is believed that this inhibition may be beneficial in the treatment of this disease.

properties

IUPAC Name

1-(2,2-difluorocyclobutyl)-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N.ClH/c1-9-4-5-2-3-6(5,7)8;/h5,9H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOPCWZAYJNADW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCC1(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2,2-Difluorocyclobutyl)methyl](methyl)amine hydrochloride

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